molecular formula C17H10ClF3N6 B3035980 3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 338793-55-8

3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No. B3035980
CAS RN: 338793-55-8
M. Wt: 390.7 g/mol
InChI Key: RAQBQGYILCPWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H10ClF3N6 and its molecular weight is 390.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • A study by Prakash et al. (2011) demonstrated the synthesis of triazolo[4,3-a]pyridines, closely related to the chemical , using an iodine(III)-mediated oxidative approach. These compounds showed potent antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Prakash et al., 2011).

Photophysical and Optical Properties

  • A study by Qu et al. (2014) investigated the photophysical and optical properties of iridium(III) 2-pyridyl azolate derivatives, which are structurally similar to the compound of interest. This research contributes to understanding the potential use of such compounds in light-emitting electrochemical cells (Qu et al., 2014).

High-Temperature Spin Crossover

  • Liu et al. (2015) explored the high-temperature spin crossover behavior in coordination polymers containing components structurally akin to the specified chemical. These polymers showed remarkable thermal stability, suggesting their application in materials science (Liu et al., 2015).

Blue Phosphorescent Iridium(III) Complexes

  • Research by Tao et al. (2017) involved the synthesis of blue phosphorescent iridium(III) complexes using ligands related to the given compound. This study highlights the potential of these complexes in organic light-emitting diodes, showcasing their application in electronic devices (Tao et al., 2017).

Antitumor Activities

  • Banda et al. (2016) synthesized novel triazole/isoxazole-functionalized derivatives, structurally similar to the compound , and evaluated their antimicrobial and anticancer activities. The results indicate the potential of such compounds in cancer treatment (Banda et al., 2016).

Photoelectrochemical Behaviors

  • Meng et al. (2016) studied coordination polymers based on a compound structurally akin to the one , investigating their electrochemical properties and photoelectrochemical behaviors. This research is crucial for developing new materials for solar energy conversion and storage (Meng et al., 2016).

Molecular Evolution for Phosphorescent Organic Light-Emitting Diodes

  • Liu et al. (2018) explored the molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) using pyridine and triazole, which are structurally related to the chemical . This research contributes to the development of more efficient PhOLEDs (Liu et al., 2018).

Iridium(III) Complexes with Azole-Type Ancillary Ligands

  • Huang et al. (2016) investigated cationic Ir(III) complexes with azole-type ancillary ligands, similar in structure to the specified chemical. Their study provides insight into the structure-property relationships of these complexes, relevant for developing efficient blue materials (Huang et al., 2016).

properties

IUPAC Name

3-chloro-2-[5-(2-imidazol-1-ylphenyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N6/c18-13-7-11(17(19,20)21)8-23-16(13)27-15(24-9-25-27)12-3-1-2-4-14(12)26-6-5-22-10-26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQBQGYILCPWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.